molecular formula C13H14BrNO3S B2486967 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1234836-36-2

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2486967
CAS No.: 1234836-36-2
M. Wt: 344.22
InChI Key: DDUSDGBXYFBSKL-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of a precursor compound.

    Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): A radical initiator.

    Triethyl phosphite: Used in the formation of phosphonate intermediates.

    Palladium catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The furan ring and bromine atom may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of a bromine atom, furan ring, and sulfonamide group. This combination imparts specific chemical and biological properties that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.

Biological Activity

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest due to its unique structural features, which include a bromine atom, a furan ring, and a sulfonamide group. These components suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The molecular formula of this compound is C13H14BrNO3SC_{13}H_{14}BrNO_3S with a molecular weight of 344.23 g/mol . The compound's structure facilitates various chemical reactions, including substitution and coupling reactions, which can lead to the synthesis of more complex molecules.

PropertyValue
Molecular FormulaC₁₃H₁₄BrNO₃S
Molecular Weight344.23 g/mol
CAS Number1234836-36-2

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows the compound to inhibit bacterial dihydropteroate synthase, an enzyme crucial for bacterial growth. By blocking this enzyme, the compound can effectively prevent the synthesis of folate in bacteria, leading to antimicrobial effects .

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The presence of the furan ring may enhance this effect by improving solubility and bioavailability. In vitro studies have shown that related sulfonamides can inhibit various bacterial strains, suggesting that this compound could have similar properties .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic potential of sulfonamide derivatives against cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast (MCF-7), cervical (HeLa), and lung cancer (NCI-H460) cell lines . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Studies

  • Inhibition Studies : A study on related sulfonamides showed IC50 values indicating effective inhibition against selected cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.08 µM to 0.99 µM against various cancer types .
  • Mechanistic Insights : Research into the binding interactions between sulfonamides and human serum albumin (HSA) revealed moderate to strong binding constants, indicating potential for therapeutic applications . The interactions were characterized by static fluorescence quenching mechanisms involving hydrophobic interactions.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting bacterial infections. Its unique structure allows for modifications that enhance biological activity while maintaining safety profiles.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex heterocyclic compounds and natural product analogs .

Properties

IUPAC Name

2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUSDGBXYFBSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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